Cbl-b-IN-12

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cbl-b-IN-12 is a small-molecule inhibitor targeting the Casitas B-lineage lymphoma-b (Cbl-b) protein, a member of the RING-type E3 ubiquitin ligases. Cbl-b plays a crucial role in regulating immune cell activity and has been identified as a promising target for cancer immunotherapy due to its role in promoting an immunosuppressive tumor environment .

Métodos De Preparación

The synthesis of Cbl-b-IN-12 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of various reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for this compound are designed to optimize yield and purity, often involving large-scale reactions and purification techniques .

Análisis De Reacciones Químicas

Cbl-b-IN-12 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted analogs .

Aplicaciones Científicas De Investigación

Cbl-b-IN-12 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of Cbl-b in various biochemical pathways. In biology, it helps elucidate the mechanisms of immune regulation and signal transduction. In medicine, this compound is being investigated for its potential in cancer immunotherapy, as it can enhance the immune response against tumors. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .

Mecanismo De Acción

Cbl-b-IN-12 exerts its effects by inhibiting the activity of the Cbl-b protein. The compound binds to the N-terminal fragment of Cbl-b, which contains the tyrosine kinase binding domain (TKBD) and linker helix region (LHR), but not the RING domain. This binding locks Cbl-b in an inactive conformation, preventing it from ubiquitinating and targeting receptor protein tyrosine kinases (PTKs) for degradation. As a result, the signaling pathways regulated by these PTKs remain active, leading to enhanced immune cell activation and anti-tumor responses .

Comparación Con Compuestos Similares

Cbl-b-IN-12 is unique among Cbl-b inhibitors due to its specific binding mechanism and high potency. Similar compounds include Nx-1607 and its analogues, which also target Cbl-b but may have different binding affinities and mechanisms of action. Other related compounds include inhibitors of other E3 ubiquitin ligases, such as MDM2 and VHL, which target different proteins and pathways but share the common goal of modulating protein ubiquitination for therapeutic purposes .

Propiedades

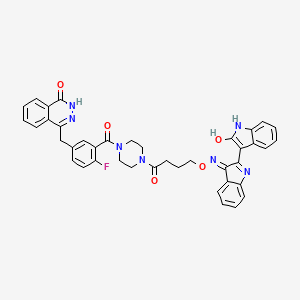

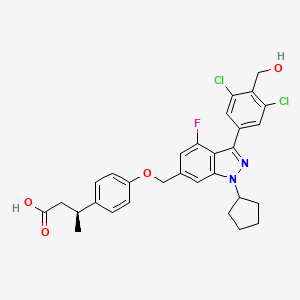

Fórmula molecular |

C28H29F3N6O2 |

|---|---|

Peso molecular |

538.6 g/mol |

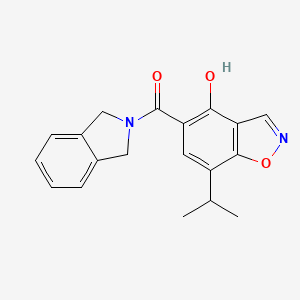

Nombre IUPAC |

6-(5-azaspiro[2.4]heptan-5-ylmethyl)-2-[3-[3-[(4-methyl-1,2,4-triazol-3-yl)methyl]oxetan-3-yl]phenyl]-8-(trifluoromethyl)imidazo[1,5-a]pyridin-3-one |

InChI |

InChI=1S/C28H29F3N6O2/c1-34-18-32-33-24(34)11-27(16-39-17-27)20-3-2-4-21(10-20)36-14-23-22(28(29,30)31)9-19(13-37(23)25(36)38)12-35-8-7-26(15-35)5-6-26/h2-4,9-10,13-14,18H,5-8,11-12,15-17H2,1H3 |

Clave InChI |

QWIYHMAATGUUNQ-UHFFFAOYSA-N |

SMILES canónico |

CN1C=NN=C1CC2(COC2)C3=CC(=CC=C3)N4C=C5C(=CC(=CN5C4=O)CN6CCC7(C6)CC7)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

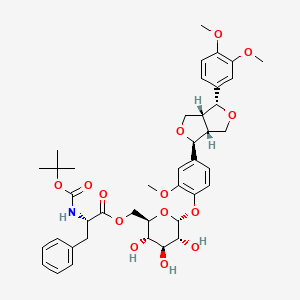

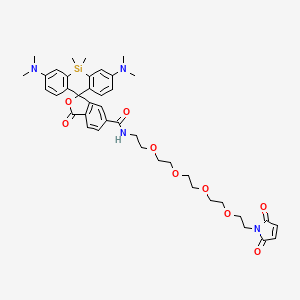

![N-[(3R)-1-[(6-fluoronaphthalen-2-yl)methyl]pyrrolidin-3-yl]-2-[1-(3-methyl-1-oxidopyridin-1-ium-2-carbonyl)piperidin-4-ylidene]acetamide](/img/structure/B12368355.png)

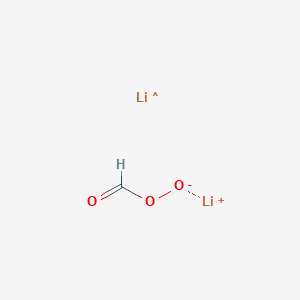

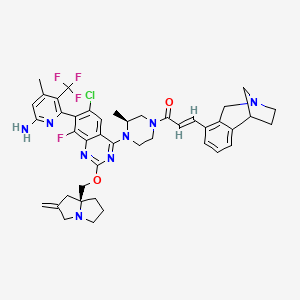

![[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid](/img/structure/B12368364.png)

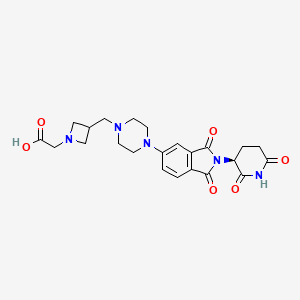

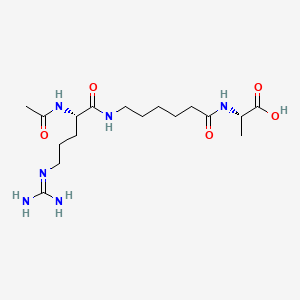

![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)